1-Cyclohexyldec-1-YN-3-one
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Overview
Description
1-Cyclohexyldec-1-YN-3-one is an organic compound with the molecular formula C16H26O It is characterized by a cyclohexyl group attached to a dec-1-yn-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyldec-1-YN-3-one typically involves the alkylation of cyclohexylacetylene with a suitable alkyl halide under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the alkyne, allowing it to react with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyldec-1-YN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alkenes or alkanes.
Substitution: Formation of various substituted cyclohexyl derivatives
Scientific Research Applications
1-Cyclohexyldec-1-YN-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-Cyclohexyldec-1-YN-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyldec-1-YN-3-one can be compared with other similar compounds, such as:
Cyclohexylacetylene: Similar structure but lacks the dec-1-yn-3-one backbone.
Dec-1-yn-3-one: Similar backbone but lacks the cyclohexyl group.
Cyclohexyl ketones: Similar cyclohexyl group but different functional groups.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties .
Properties
CAS No. |
89319-69-7 |
---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-cyclohexyldec-1-yn-3-one |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-9-12-16(17)14-13-15-10-7-6-8-11-15/h15H,2-12H2,1H3 |
InChI Key |
GFEGJZWEJQKZMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C#CC1CCCCC1 |
Origin of Product |
United States |
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